tert-Butyl (4-amino-3-methylphenyl)carbamate CAS number 325953-41-1
tert-Butyl (4-amino-3-methylphenyl)carbamate CAS number 325953-41-1
An In-depth Technical Guide to tert-Butyl (4-amino-3-methylphenyl)carbamate (CAS 325953-41-1)
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (4-amino-3-methylphenyl)carbamate, CAS Number 325953-41-1. This compound is a critical bifunctional building block in modern organic synthesis, primarily utilized as an intermediate in the development of pharmaceuticals and other specialized chemicals.[1] Its structure, featuring a phenylenediamine core with one amine selectively protected by a tert-butyloxycarbonyl (Boc) group, offers a strategic advantage for sequential chemical modifications. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, explores its diverse applications, and outlines essential safety and handling procedures. The methodologies described are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug discovery and chemical development.
Core Compound Analysis: Structure and Significance
Tert-Butyl (4-amino-3-methylphenyl)carbamate is a derivative of 2-methyl-p-phenylenediamine. The strategic value of this molecule lies in the differential reactivity of its two amino groups. The primary amino group at the 4-position remains a potent nucleophile, available for a wide range of chemical transformations. In contrast, the amino group at the 1-position is rendered temporarily inert by the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1][2]
This "mono-protection" is the cornerstone of its utility. It allows chemists to perform selective chemistry on the free amine without affecting the second, thereby enabling the controlled, stepwise construction of complex molecular architectures.[3] The Boc group is favored for its stability under a broad spectrum of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic environments) and its clean, straightforward removal under acidic conditions.[4][5]
Molecular Structure
Caption: Chemical structure of tert-Butyl (4-amino-3-methylphenyl)carbamate.
Physicochemical & Computational Data
A summary of key properties for CAS 325953-41-1 is presented below. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| CAS Number | 325953-41-1 | [6] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [6] |
| Molecular Weight | 222.28 g/mol | [6] |
| Boiling Point | 307.5 ± 35.0 °C at 760 mmHg | [7] |
| Density | 1.1 ± 0.1 g/cm³ | [7] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [6] |
| logP | 2.92 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Storage Conditions | 0-8°C, Protect from light | [6][8] |
Synthesis Protocol: Selective Mono-Boc Protection
The primary challenge in synthesizing this compound is achieving selective protection at only one of the two amino groups of the starting material, 2-methyl-p-phenylenediamine. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically yields a statistical mixture of unprotected, mono-protected, and di-protected products, necessitating challenging chromatographic separation.
A more robust and scalable strategy involves the in situ differentiation of the two amines by transiently deactivating one via protonation.[3] The amino group para to the methyl group is more basic and therefore more readily protonated than the amino group ortho to the electron-donating methyl group. This difference in basicity allows for a highly selective reaction.
Synthesis Workflow
Caption: General workflow for the selective mono-Boc protection of a diamine.
Detailed Experimental Methodology
This protocol is based on established methods for the selective mono-Boc protection of aromatic diamines.[3][9]
Reagents & Equipment:
-
2-methyl-p-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (HCl)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, standard glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (Nitrogen or Argon), add 2-methyl-p-phenylenediamine (1 eq.).
-
Solvent Addition: Dissolve the diamine in anhydrous Methanol (approx. 10 volumes, e.g., 100 mL for 10g of diamine). Cool the resulting solution to 0 °C in an ice-water bath.
-
Selective Protonation: While stirring at 0 °C, slowly add a solution of Chlorotrimethylsilane (1.0 eq.) in anhydrous Methanol dropwise via an addition funnel. Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which selectively protonates the more basic amino group.[9] Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the mono-hydrochloride salt.
-
Boc Anhydride Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in Dichloromethane (DCM, approx. 5 volumes). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Neutralization: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8-9. This neutralizes the hydrochloride salt and quenches any unreacted Boc₂O.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into Dichloromethane (3 x 10 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water (1 x 10 volumes) and brine (1 x 10 volumes).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Causality and Mechanistic Insight
The success of this protocol hinges on the principle of nucleophilicity modulation. By adding one equivalent of acid, the more basic amine is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic and will not react with the electrophilic Boc₂O.[3] The remaining free amine, being less sterically hindered and still nucleophilic, can then react selectively to form the desired mono-protected carbamate. The final basic workup deprotonates the ammonium salt, restoring the second amino group to yield the final product.
Reaction Mechanism
Caption: Simplified mechanism of selective mono-Boc protection.
Applications in Research and Development
The primary utility of tert-Butyl (4-amino-3-methylphenyl)carbamate is as a versatile intermediate for constructing more complex molecules.[7]
Pharmaceutical Development
This compound is a valuable building block in medicinal chemistry.[1] The free amine serves as a handle for introducing the molecule into a larger structure via reactions like amide bond formation, reductive amination, urea formation, or transition metal-catalyzed cross-coupling reactions. After this initial modification, the Boc group can be removed under acidic conditions to reveal the second amine, which can then be functionalized in a subsequent step. This orthogonal strategy is fundamental to building libraries of compounds for structure-activity relationship (SAR) studies.
-
Neuroprotective Agents: Research has shown that derivatives of tert-butyl phenylcarbamates can be pivotal in developing agents that target neurodegenerative diseases like Alzheimer's.[1] For instance, related structures have demonstrated protective effects against amyloid beta-induced toxicity, suggesting a role for this scaffold in inhibiting peptide aggregation.[1]
-
Kinase Inhibitors: The 1,4-diaminobenzene scaffold is a common feature in many kinase inhibitors. This building block provides a straightforward entry point for synthesizing analogues for cancer research and other therapeutic areas.
Other Industrial Applications
-
Agrochemicals: The compound is used in the formulation of specialized herbicides and pesticides, where its structure can contribute to the efficacy and environmental profile of the final product.[1]
-
Polymer Science: It can be incorporated into specialized polymers to enhance mechanical properties and thermal stability, finding use in advanced coatings and composite materials.[1]
Synthetic Utility Workflow
Caption: Stepwise functionalization enabled by the bifunctional nature of the title compound.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound requires careful handling.
Hazard Identification:
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][13] Avoid creating dust if handling as a solid.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, store at recommended temperatures (0-8°C) and protect from light.[6][8]
References
-
BIOSYNCE. (n.d.). Tert-Butyl (4-amino-3-methylphenyl)carbamate CAS 325953-41-1. Retrieved from [Link]
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Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
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Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
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Lee, J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
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ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
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SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
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Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. Retrieved from [Link]
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Pittelkow, M. (2007, October 1). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]
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PubChem. (n.d.). 5-(Boc-amino)-2-methylaniline. Retrieved from [Link]
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Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-[(4-aminophenyl)methylamino]carbamate. Retrieved from [Link]
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SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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Alagić, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]
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